molecular formula C8H7BrO3 B3043683 2-Bromo-4-(hydroxymethyl)benzoic acid CAS No. 90221-60-6

2-Bromo-4-(hydroxymethyl)benzoic acid

Cat. No.: B3043683
CAS No.: 90221-60-6
M. Wt: 231.04 g/mol
InChI Key: MOVOTWUOAVEBFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-4-(hydroxymethyl)benzoic acid is an organic compound with the molecular formula C8H7BrO3 It is a derivative of benzoic acid, where the benzene ring is substituted with a bromine atom at the second position and a hydroxymethyl group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(hydroxymethyl)benzoic acid can be achieved through several methods. One common approach involves the bromination of 4-(hydroxymethyl)benzoic acid. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or a radical initiator. The reaction is carried out in an organic solvent such as chloroform or carbon tetrachloride at room temperature or slightly elevated temperatures.

Another method involves the Suzuki-Miyaura coupling reaction, where 4-(hydroxymethyl)benzoic acid is coupled with a brominated aryl boronic acid in the presence of a palladium catalyst and a base. This reaction is typically performed in an aqueous or organic solvent under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process, allowing for the production of large quantities of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(hydroxymethyl)benzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The hydroxymethyl group can be oxidized to a carboxylic acid or an aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydroxide) and a solvent (e.g., ethanol).

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products

    Substitution: Derivatives with different functional groups replacing the bromine atom.

    Oxidation: 2-Bromo-4-formylbenzoic acid or 2-Bromo-4-carboxybenzoic acid.

    Reduction: 2-Bromo-4-(hydroxymethyl)benzyl alcohol.

Scientific Research Applications

2-Bromo-4-(hydroxymethyl)benzoic acid has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Material Science: It is used in the synthesis of polymers and other materials with specific properties.

    Biological Studies: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.

Mechanism of Action

The mechanism of action of 2-Bromo-4-(hydroxymethyl)benzoic acid depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to the active site and preventing substrate access. The bromine atom and hydroxymethyl group can interact with amino acid residues in the enzyme’s active site, leading to inhibition. The exact molecular targets and pathways involved vary depending on the specific enzyme or receptor being studied .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-(hydroxymethyl)benzoic acid
  • 2-Bromo-4-methylbenzoic acid
  • 4-(Hydroxymethyl)benzoic acid

Uniqueness

2-Bromo-4-(hydroxymethyl)benzoic acid is unique due to the presence of both a bromine atom and a hydroxymethyl group on the benzene ring. This combination of functional groups allows for a wide range of chemical modifications and applications. The bromine atom provides a site for substitution reactions, while the hydroxymethyl group can undergo oxidation or reduction, making the compound versatile in organic synthesis and medicinal chemistry .

Properties

IUPAC Name

2-bromo-4-(hydroxymethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO3/c9-7-3-5(4-10)1-2-6(7)8(11)12/h1-3,10H,4H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOVOTWUOAVEBFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CO)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Bromo-4-(hydroxymethyl)benzoic acid
Reactant of Route 2
Reactant of Route 2
2-Bromo-4-(hydroxymethyl)benzoic acid
Reactant of Route 3
2-Bromo-4-(hydroxymethyl)benzoic acid
Reactant of Route 4
Reactant of Route 4
2-Bromo-4-(hydroxymethyl)benzoic acid
Reactant of Route 5
2-Bromo-4-(hydroxymethyl)benzoic acid
Reactant of Route 6
2-Bromo-4-(hydroxymethyl)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.